Sodium 2,6-dichlorophenolate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
29726-01-0 |
|---|---|
Molecular Formula |
C6H4Cl2NaO |
Molecular Weight |
185.99 g/mol |
IUPAC Name |
sodium;2,6-dichlorophenolate |
InChI |
InChI=1S/C6H4Cl2O.Na/c7-4-2-1-3-5(8)6(4)9;/h1-3,9H; |
InChI Key |
SKFITFBTPYVNMQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)Cl)[O-])Cl.[Na+] |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)O)Cl.[Na] |
Other CAS No. |
29726-01-0 |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways of Sodium 2,6 Dichlorophenolate
Established Synthetic Routes to Sodium 2,6-Dichlorophenolate
The most conventional and established method for preparing this compound is a straightforward acid-base neutralization reaction. This process involves treating 2,6-dichlorophenol (B41786) with a suitable sodium base. sigmaaldrich.comvulcanchem.com
Neutralization Reaction: 2,6-Dichlorophenol, being acidic due to the phenolic hydroxyl group, readily reacts with a strong base like sodium hydroxide (B78521) (NaOH). The reaction is typically carried out in an aqueous or alcoholic medium. The proton of the hydroxyl group is transferred to the hydroxide ion, forming water and the sodium salt of the phenoxide. vulcanchem.comchemedx.org
C₆H₃Cl₂OH + NaOH → C₆H₃Cl₂ONa + H₂O
This method is highly efficient and is the standard procedure for generating phenolate (B1203915) salts from their corresponding phenols. vulcanchem.com
The precursor, 2,6-dichlorophenol, is traditionally synthesized via the direct chlorination of phenol (B47542). chemicalbook.comorgsyn.org However, this approach often yields a mixture of isomers, including 2-chlorophenol (B165306), 4-chlorophenol, 2,4-dichlorophenol (B122985), and 2,4,6-trichlorophenol, necessitating complex separation procedures. nih.govcore.ac.uk The reaction of phenol with chlorine gas or other chlorinating agents like sulfuryl chloride can be influenced by solvents and catalysts to alter the ratio of these products. nih.govcore.ac.uk
Advanced Strategies for the Synthesis of Dichlorophenolates
Modern synthetic chemistry focuses on developing more selective and sustainable methods. For dichlorophenolates, this research is primarily aimed at the regioselective synthesis of the 2,6-dichlorophenol precursor.
Catalyst-Mediated Phenol Derivatization
Catalysis offers a powerful tool to control the regioselectivity of phenol chlorination, favoring the formation of the desired 2,6-dichloro isomer over other possibilities. nih.gov
Thiourea Catalysis: Researchers have demonstrated that specific thiourea-based catalysts can direct the chlorination of phenols using N-chlorosuccinimide (NCS) as the chlorine source. By selecting the appropriate catalyst structure, it is possible to achieve high selectivity for either ortho- or para-chlorination. nsf.govscientificupdate.com For instance, certain bis-thiourea catalysts have shown the ability to deliver ortho-selectivity, which is crucial for producing 2,6-dichlorophenol. nsf.gov
Lewis Base Catalysis: A highly efficient ortho-selective electrophilic chlorination of phenols has been achieved using a Lewis basic selenoether catalyst. nsf.gov This method provides excellent ortho/para selectivity (up to >20:1) with catalyst loadings as low as 1%. nsf.gov Another approach involves using a catalyst system of diphenyl sulfide, ferric chloride, and boric acid for the chlorination of o-chlorophenol to yield a mixture where 2,6-dichlorophenol is a significant component. chemicalbook.com
Metal-Catalyzed Chlorination: Transition metal catalysts have also been explored. Palladium-catalyzed C-H chlorination using an auxiliary directing group on the phenol derivative has been developed. rsc.org This allows for highly efficient and sequential ortho C-H functionalization to produce substituted phenols. rsc.org Furthermore, a patent describes a method using N-methylaniline as a catalyst and chlorobenzene (B131634) as a solvent for the chlorination of phenol, reportedly achieving a high yield (>93%) and purity (>99.5%) of 2,6-dichlorophenol. google.com
Below is a table summarizing various catalytic systems for phenol chlorination.
| Catalyst System | Chlorinating Agent | Key Feature | Reference |
| Thiourea derivatives | N-Chlorosuccinimide (NCS) | Catalyst structure controls ortho vs. para selectivity. | scientificupdate.com |
| Lewis basic selenoether | N-Chlorosuccinimide (NCS) | High ortho-selectivity (>20:1) with low catalyst loading (1%). | nsf.gov |
| Palladium acetate (B1210297) | N-Chlorosuccinimide (NCS) | Auxiliary-directed ortho C-H chlorination. | rsc.org |
| N-methylaniline | Chlorine (Cl₂) | High yield (93%) and purity (99.5%) reported in a patent. | google.com |
| Cu–Mn spinel oxide | N-halosuccinimide | High para-selectivity for most phenols. | acs.org |
Environmentally Benign Synthesis Approaches in Phenolate Chemistry
Green chemistry principles are increasingly being applied to the synthesis of chlorinated phenols to reduce waste and avoid hazardous reagents. essentialchemicalindustry.org
Aqueous Media Reactions: Efforts have been made to replace hazardous organic solvents with water. One method describes the oxidative chlorination of aromatic compounds using sodium chlorate (B79027) (NaClO₃) and hydrochloric acid (HCl) in an aqueous medium, offering good to excellent yields under mild conditions. jalsnet.com Another approach uses hydrogen peroxide as a green oxidant with hydrogen chloride in water, catalyzed by manganous(II) sulfate, for the selective oxychlorination of phenol. researchgate.netrsc.org
Electrochemical Synthesis: An electrochemical procedure has been developed for the mono- and dichlorination of aminophenol derivatives using dichloromethane (B109758) (DCM) as both the solvent and the chlorine source. rsc.org This catalyst-free method relies on the cathodic degradation of DCM to release chloride ions, which then generate the active chlorine species at the anode. rsc.org
Photocatalysis: Heterogeneous photocatalysis is an advanced oxidation process that can degrade pollutants like 2,4-dichlorophenol and has potential applications in synthesis. mdpi.com Novel composite photocatalysts, such as those made from silver/silver chloride and chitosan, have demonstrated excellent activity under visible light for degrading various chlorophenols, showcasing a green approach. hep.com.cn
Mechanistic Insights into Dichlorophenolate Formation Processes
The formation of dichlorophenols occurs via electrophilic aromatic substitution, a cornerstone mechanism in organic chemistry.
The hydroxyl group of phenol is a strong activating group, directing incoming electrophiles to the ortho and para positions. The reaction between phenol and chlorine typically proceeds through an electrophilic attack on the electron-rich aromatic ring. nih.gov In alkaline solutions, the phenol exists as the even more strongly activating phenoxide ion, which accelerates the reaction with electrophiles like sodium hypochlorite. niscpr.res.in
The mechanism involves the following key steps:
Generation of the Electrophile: The chlorinating agent (e.g., Cl₂, HOCl, or a complex from NCS and a catalyst) generates a positive chlorine species (Cl⁺) or a polarized equivalent.
Nucleophilic Attack: The π-electrons of the phenol (or phenoxide) ring attack the electrophilic chlorine atom. This attack is fastest at the ortho and para positions due to the resonance stabilization provided by the hydroxyl/phenoxide group. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
Deprotonation: A base (e.g., water, a conjugate base) removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring.
The regioselectivity (the preference for ortho versus para substitution) is influenced by several factors. While the para position is often favored due to less steric hindrance, reaction conditions can be tuned to favor the ortho product. nsf.gov For instance, catalysts can form a complex with the phenol's hydroxyl group, sterically blocking the ortho positions or creating a transition state that favors attack at a specific position. nsf.govchemistryviews.org Kinetic studies of phenol chlorination in alkaline media suggest a mechanism involving the electrophilic attack of the phenoxide ion by the chlorinating agent in the rate-determining step. niscpr.res.in
Advanced Analytical and Spectroscopic Characterization Techniques for 2,6 Dichlorophenolate
Chromatographic Separation Methodologies
Chromatographic techniques are fundamental for separating 2,6-dichlorophenolate from complex matrices and distinguishing it from its isomers. Both gas and liquid chromatography, often coupled with other detection methods, provide the necessary resolution and sensitivity for accurate analysis.
Gas Chromatography (GC) and Hyphenated Variants for Dichlorophenolates
Gas chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds like dichlorophenols. sigmaaldrich.com For effective analysis, these compounds often require derivatization to increase their volatility and thermal stability. nih.goviwaponline.com A common derivatization technique is acetylation, which converts the phenols into their more stable acetate (B1210297) esters. nih.gov Another approach involves silylation, where reagents like Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to create trimethylsilyl (B98337) (TMS) ether derivatives, which are then analyzed by GC. nih.govchromatographyonline.com
The choice of carrier gas is also a critical parameter in GC. While helium has traditionally been used, recent shortages have prompted investigation into hydrogen as a carrier gas. gcms.cz The use of specialized instrument sources, such as the Agilent HydroInert source, has shown promise in retaining analytical sensitivity and preventing unwanted reactions like dechlorination when using hydrogen. gcms.cz
Hyphenated GC techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS), are widely employed for the analysis of dichlorophenolates. iwaponline.comthermofisher.com GC-MS combines the separation power of GC with the identification capabilities of mass spectrometry, allowing for both quantification and structural confirmation of the analytes. iwaponline.com For instance, a method involving ultrasonic solvent extraction followed by solid-phase extraction, derivatization, and GC-MS analysis has been successfully used for the determination of various chlorophenols in sediment samples. iwaponline.com
The following table summarizes typical GC conditions for the analysis of dichlorophenol derivatives:
| Parameter | Condition | Reference |
| Column | Varies (e.g., standard GC columns for acetate esters) | nih.gov |
| Injector Temperature | 250 °C | iwaponline.com |
| Carrier Gas | Helium or Hydrogen | iwaponline.comgcms.cz |
| Oven Temperature Program | Initial 60°C for 1 min, ramp to 245°C at 10°C/min, hold for 5 min, then to 300°C at 10°C/min, hold for 1 min | iwaponline.com |
| Derivatization | Acetylation or Silylation (e.g., with BSTFA) | nih.govnih.govchromatographyonline.com |
| Detection | Mass Spectrometry (MS), Fourier Transform Infrared Spectroscopy (FTIR) | iwaponline.comcapes.gov.br |
High-Performance Liquid Chromatography (HPLC) and Advanced Applications
High-Performance Liquid Chromatography (HPLC) is another cornerstone technique for the analysis of chlorophenols, including 2,6-dichlorophenolate. asianpubs.org A significant advantage of HPLC is that it often does not require the derivatization step that is essential for GC analysis. oup.com
Reversed-phase HPLC (RP-HPLC) is the most common mode used for separating chlorophenol isomers. tandfonline.comtandfonline.com In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The separation of a mixture of 15 chlorophenol positional isomers has been achieved using an optimized gradient elution with RP-HPLC. tandfonline.comtandfonline.com The elution order of dichlorophenol isomers can be influenced by factors such as the position of the chloro groups and the composition of the mobile phase. oup.com For instance, in one study using a β-cyclodextrin modified mobile phase, the six dichlorophenol isomers eluted in the order: 2,6- < 2,3- < 2,5- < 2,4- < 3,4- < 3,5-. oup.com
The use of mobile phase additives like β-cyclodextrin can enhance the separation of positional isomers by forming inclusion complexes with the analytes, leading to unique selectivity. oup.comoup.com The retention behavior of chlorophenols on β-cyclodextrin bonded-phase columns is influenced by mobile phase composition, pH, temperature, and ionic strength. oup.com
Various detectors can be coupled with HPLC for the analysis of dichlorophenolates, including UV detectors, electrochemical detectors, and mass spectrometers (LC-MS). oup.comfilab.fr HPLC coupled with a diode array detector (HPLC-DAD) allows for the simultaneous monitoring of absorbance at multiple wavelengths, aiding in peak identification. tandfonline.com For enhanced sensitivity and selectivity, HPLC can be coupled with tandem mass spectrometry (HPLC-MS/MS). filab.fr
The table below outlines typical HPLC conditions for the analysis of 2,6-dichlorophenol (B41786):
| Parameter | Condition | Reference |
| Column | Kromasil 100 C18 (150 mm × 4.6 mm × 5 µm) | asianpubs.org |
| Mobile Phase | Acetonitrile and water (60:40 v/v) | asianpubs.org |
| Flow Rate | 1.0 mL/min | asianpubs.org |
| Column Temperature | 30 °C | asianpubs.org |
| Detection Wavelength | 300 nm | asianpubs.org |
| Injection Volume | 10 µL | asianpubs.org |
Mass Spectrometric Identification and Quantification
Mass spectrometry (MS) is an indispensable tool for the definitive identification and sensitive quantification of 2,6-dichlorophenolate. Its ability to provide molecular weight and structural information makes it highly specific.
Single and Tandem Mass Spectrometry (MS/MS) for Dichlorophenolate Analysis
Single mass spectrometry, often coupled with GC or HPLC, provides mass-to-charge ratio (m/z) information that is crucial for identifying 2,6-dichlorophenol. The mass spectrum of 2,6-dichlorophenol typically shows a molecular ion peak at m/z 162, corresponding to its molecular weight. researchgate.netchemicalbook.com Other significant fragment ions can also be observed, which aid in confirming its identity. researchgate.net
Tandem mass spectrometry (MS/MS or MS²) offers a higher level of selectivity and sensitivity compared to single MS. wikipedia.orgnationalmaglab.orgmsaltd.co.ukjeolusa.comlabmanager.com In MS/MS, a precursor ion (e.g., the molecular ion of 2,6-dichlorophenolate) is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in a second mass analyzer. nationalmaglab.orgmsaltd.co.uk This process significantly reduces background noise and chemical interferences.
For the analysis of chlorophenols, LC-MS/MS methods have been developed that allow for their simultaneous determination in various samples. researchgate.netnih.gov In negative ion mode, the deprotonated molecule [M-H]⁻ is often selected as the precursor ion. unl.pt A common fragmentation pathway for dichlorophenols in MS/MS is the loss of a chlorine atom or hydrochloric acid. unl.pt For instance, a multiple reaction monitoring (MRM) method might monitor the transition from the precursor ion [M-H]⁻ to the product ion [M-H-HCl]⁻. unl.pt This high specificity allows for the development of robust and sensitive analytical methods for complex matrices. nih.gov
A study on the analysis of chlorophenols in food utilized liquid chromatography with a mass spectrometer operating in negative mode with single ion monitoring, achieving a quantification limit of 2 ng/g for 2,6-dichlorophenol. nih.gov Another sensitive method for determining chlorotyrosine adducts involved base hydrolysis to form 2,6-dichlorophenol, which was then analyzed by ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), achieving a limit of detection of 2.2 μg/kg. nih.gov
High-Resolution Mass Spectrometry for Structural Elucidation
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to several decimal places, which allows for the determination of the elemental composition of a molecule. bioanalysis-zone.com This capability is invaluable for the unambiguous identification of unknown compounds and for distinguishing between isobaric interferences (molecules with the same nominal mass but different elemental formulas). bioanalysis-zone.com
HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers, are increasingly used in environmental and metabolomics studies to screen for a wide range of compounds. nih.govresearchgate.net When coupled with liquid or gas chromatography, HRMS allows for the untargeted detection of thousands of compounds in complex samples. researchgate.net
For the structural elucidation of 2,6-dichlorophenolate and its transformation products, LC-HRMS is a powerful technique. By analyzing the accurate mass of the parent ion and its fragment ions, it is possible to propose and confirm chemical structures. The high resolving power of HRMS also enables the clear distinction of isotopic patterns, which is particularly useful for chlorine-containing compounds due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. qucosa.deresearchgate.net This isotopic signature provides an additional layer of confirmation for the presence of chlorinated compounds like 2,6-dichlorophenolate. qucosa.de
Spectroscopic Investigations of 2,6-Dichlorophenolate and Its Derivatives
Spectroscopic techniques provide valuable information about the chemical structure and bonding within 2,6-dichlorophenolate and its derivatives. Nuclear Magnetic Resonance (NMR) and Nuclear Quadrupole Resonance (NQR) spectroscopy are particularly insightful.
Variable temperature ¹H NMR spectroscopy has been used to study the rotational barriers of the phenolate (B1203915) ring in metal complexes of 2,6-dichlorophenolate. acs.org For example, in TpPh2Co(2,6-dichlorophenolate) and TpPh2Ni(2,6-dichlorophenolate) complexes, the rotation of the phenolate, which involves the breaking of a secondary bond between the metal and the halogen, was found to have activation barriers of approximately 30 and 37 kJ/mol, respectively. acs.org Furthermore, the ¹H and ¹³C NMR spectra of a deprotonated betaine, 4-(2,4,6-triphenylpyridinio)-2,6-dichlorophenolate, have been analyzed in various solvents to study its solvatomagnetic properties. researcher.life
Nuclear Quadrupole Resonance (NQR) spectroscopy is a technique that is highly sensitive to the local electronic environment of quadrupolar nuclei, such as ³⁵Cl. doi.org NQR has been utilized to investigate secondary bonding interactions between the ortho-chlorine atoms of 2,6-dichlorophenolate and a metal center in various nickel(II) complexes. mtsu.edu These studies have shown that the strength of the metal-chlorine interaction is influenced by factors such as the other ligands present and steric effects. mtsu.edu NQR has also been applied to study group 1 and thallium(I) salts of 2,6-dichlorophenolate. doi.orggrafiati.com
Potentiometric sensors based on a 2,6-dichlorophenolindophenolate (DCPIP) membrane have been developed for determining total phenolics and ascorbic acid in beverages. mdpi.com These sensors measure the change in potential as the DCPIP is reduced by antioxidant compounds. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 2,6-dichlorophenol. Both proton (¹H) and carbon-13 (¹³C) NMR provide data on the chemical environment of the nuclei within the molecule. nih.gov Solid-state high-resolution ¹H-MAS-NMR (Magic-Angle-Spinning) has been employed to observe the chemical shifts of the proton in hydrogen bonds involving 2,6-dichlorophenol and various nitrogen bases. mdpi.com
Studies using proton NMR in different nematic solvents, such as N-(p′-ethoxybenzylidene)-p-n-butylaniline (EBBA), have been conducted to determine the vibrationally corrected molecular structure. rri.res.in The proton NMR spectra of 2,6-dichlorophenol can appear as AB2 and AB2C types, depending on the solvent system used. rri.res.in The analysis of these spectra, including the ¹³C-H satellites, allows for the derivation of the molecule's precise geometry. rri.res.in Furthermore, investigations into hydrogen-bonded complexes have shown that the ¹H-NMR chemical shift values are influenced by the pKa of the interacting base, which provides insight into proton transfer dynamics. mdpi.com
Table 1: Representative NMR Data for 2,6-Dichlorophenol
| Nucleus | Technique | Key Findings | References |
|---|---|---|---|
| ¹H | Solution & Solid-State NMR | Spectra types (AB2, AB2C) depend on the solvent. Chemical shifts are influenced by hydrogen bonding and pKa of interacting bases. | rri.res.in, mdpi.com |
| ¹³C | Solution NMR | Provides information on the carbon framework, with spectra available from chemical suppliers. | nih.gov |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is essential for identifying the functional groups and analyzing the vibrational modes of the 2,6-dichlorophenolate molecule.
Fourier Transform Infrared (FT-IR) spectroscopy has been used to characterize 2,6-dichlorophenol. sciencepublishinggroup.com Specific vibrational bands in the IR spectrum correspond to the stretching and bending of bonds within the molecule, such as C-O, C-C in the aromatic ring, C-H, and the critical C-Cl bonds. One study reported a shift in the C=C stretching peak from 1464 cm⁻¹ to 1473 cm⁻¹ in a treated sample compared to a control, indicating a change in the molecular environment. sciencepublishinggroup.com
Raman spectroscopy provides complementary information. Surface-Enhanced Raman Scattering (SERS) has been utilized as a highly sensitive method for detecting trace levels of 2,6-dichlorophenol. researchgate.netresearchgate.net Theoretical studies using Density Functional Theory (DFT) have also been applied to calculate the vibrational wavenumbers, infrared intensities, and Raman activities for related dichlorophenol compounds, aiding in the assignment of experimental spectra. isroset.org
Table 2: Key Vibrational Spectroscopy Findings for 2,6-Dichlorophenol
| Technique | Application | Key Findings | References |
|---|---|---|---|
| FT-IR | Functional Group Analysis | Identifies characteristic vibrational modes. A shift in the C=C stretching peak (1464 cm⁻¹) has been observed. | sciencepublishinggroup.com |
| FT-Raman | Vibrational Analysis | Provides complementary data to IR for a complete vibrational profile. | nih.gov, isroset.org |
UV-Visible Spectrophotometry for Electronic Transitions
UV-Visible spectrophotometry is used to investigate the electronic transitions within the 2,6-dichlorophenolate molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The UV spectrum of 2,6-dichlorophenol typically shows distinct absorption peaks.
Studies have reported absorption maxima (λmax) for 2,6-dichlorophenol at approximately 285 nm, 278 nm, and 205 nm. researchgate.net Another investigation recorded a λmax at 283 nm, which was used to monitor the compound's degradation. scirp.org These absorption bands are characteristic of π → π* transitions within the benzene (B151609) ring, influenced by the hydroxyl and chlorine substituents. The position and intensity of these peaks can be affected by the solvent environment. researchgate.net
Table 3: UV-Visible Absorption Maxima for 2,6-Dichlorophenol
| Reported λmax (nm) | Solvent/Conditions | Reference |
|---|---|---|
| 285, 278, 205 | Not specified | researchgate.net |
Nuclear Quadrupole Resonance (NQR) Spectroscopy for Halogen Environments
Nuclear Quadrupole Resonance (NQR) spectroscopy is a highly sensitive technique for probing the local electronic environment of quadrupolar nuclei, such as the chlorine atoms (³⁵Cl and ³⁷Cl) in 2,6-dichlorophenolate. du.ac.in NQR does not require an external magnetic field and directly measures the interaction between the nuclear quadrupole moment and the surrounding electric field gradient (EFG). du.ac.inmdpi.com
The NQR frequency is exquisitely sensitive to the molecular structure and intermolecular interactions, such as hydrogen bonding. nih.govnih.gov Studies on chlorophenols have shown that NQR frequencies are affected by the position of the chlorine atom on the benzene ring and by the formation of hydrogen bonds, which can lower the resonance frequency. icm.edu.pl The temperature dependence of NQR frequencies can be analyzed to obtain information about molecular motions, such as torsional oscillations. icm.edu.plias.ac.in For instance, in studies of related chlorophenols, torsional frequencies were found to vary in a nearly linear fashion with temperature. icm.edu.pl This makes NQR a powerful tool for studying polymorphism and subtle conformational changes in the solid state. mdpi.comnih.gov
Hyphenated Analytical Systems for Complex Matrix Analysis
Hyphenated analytical techniques, which couple a separation method with a detection method, are indispensable for the analysis of 2,6-dichlorophenol in complex samples like environmental water, food, and biological fluids. nih.govsaspublishers.com These methods offer high sensitivity and selectivity.
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique. In this method, the sample is first vaporized and separated based on its boiling point and interaction with a capillary column, and then the separated components are fragmented and identified by their mass-to-charge ratio. nih.gov GC-MS has been used to identify 2,6-DCP and its degradation products, with the molecular ion peak observed at m/z 163. nih.gov To improve volatility and chromatographic peak shape, derivatization techniques, such as silylation, are sometimes employed before GC-MS analysis. chromatographyonline.com Advanced triple quadrupole GC-MS/MS systems provide even lower detection limits, reaching into the ng/L range. thermofisher.comhpst.cz
Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly using a tandem mass spectrometer (LC-MS/MS), is another powerful tool. filab.fr This technique separates compounds in the liquid phase before MS detection. A key advantage of LC-MS/MS over GC-MS is that derivatization is often not required, simplifying the sample preparation process. shimadzu.com LC-MS/MS methods have been developed for the sensitive determination of 2,6-dichlorophenol in food, drinking water, and biological plasma, with quantification limits as low as 2 ng/g in food and a detection limit of 2.2 µg/kg in plasma. shimadzu.comnih.govnih.govresearchgate.net
Electrochemical Characterization Techniques
Electrochemical methods, particularly voltammetry, are used to study the oxidation-reduction behavior of 2,6-dichlorophenol. These techniques provide information on the compound's reactivity and can be adapted for quantitative analysis.
Cyclic Voltammetry (CV) is a primary technique for electrochemical characterization. uark.edu Studies on a platinum or glassy carbon electrode show that 2,6-dichlorophenol undergoes oxidation at a specific potential. uark.eduresearchgate.net A typical cyclic voltammogram for 2,6-dichlorophenol in an aprotic medium shows an oxidation peak at approximately +0.62 V. uark.edu The electrochemical oxidation of chlorophenols is often an irreversible process that can lead to the formation of a passivating polymer film on the electrode surface, a phenomenon known as electrode fouling. researchgate.net However, studies have shown that for 2,6-dichlorophenol, this fouling is only partial, unlike for some other isomers which cause complete electrode deactivation. researchgate.netresearchgate.net The electrochemical behavior, including the peak potential, is dependent on the pH of the solution. nih.govscispace.com Modified electrodes, such as those using carbon nanotubes or conducting polymers, have been developed to enhance the sensitivity and selectivity of electrochemical detection for chlorophenols. nih.govresearchgate.net
Mechanistic and Kinetic Investigations of 2,6 Dichlorophenolate Reactivity
Reaction Pathways in Organic Transformations
The presence of the phenolate (B1203915) oxygen and the two chlorine atoms on the aromatic ring dictates the diverse reactivity of sodium 2,6-dichlorophenolate, enabling it to participate in nucleophilic substitutions, oxidation-reduction processes, and carboxylation reactions.
This compound, as an alkoxide, is a potent nucleophile capable of participating in nucleophilic substitution reactions. A prominent example of such a reaction is the Williamson ether synthesis, a widely used method for preparing ethers. wikipedia.orgmasterorganicchemistry.combyjus.com In this SN2 reaction, the 2,6-dichlorophenolate ion attacks an alkyl halide, displacing the halide and forming an ether. wikipedia.orgmasterorganicchemistry.combyjus.com
The general scheme for the Williamson ether synthesis involving this compound is as follows:
C₆H₃Cl₂ONa + R-X → C₆H₃Cl₂OR + NaX
Where R is an alkyl group and X is a halogen.
The success of this reaction is highly dependent on the nature of the alkyl halide. Primary alkyl halides are most effective for this SN2 reaction. masterorganicchemistry.com Secondary alkyl halides may lead to a mix of substitution and elimination products, while tertiary alkyl halides will predominantly yield elimination products due to steric hindrance around the reaction center. masterorganicchemistry.com The choice of solvent is also crucial, with polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or tetrahydrofuran (B95107) (THF) being suitable when using strong bases like sodium hydride to form the alkoxide in situ. masterorganicchemistry.com
An example of an intramolecular Williamson ether synthesis can lead to the formation of cyclic ethers, particularly 5- and 6-membered rings. masterorganicchemistry.com
The electrochemical behavior of chlorinated phenols and their corresponding phenolates reveals their susceptibility to oxidation-reduction processes. The oxidation potential of phenols is influenced by the degree and position of chlorine substitution. nih.gov Generally, chlorinated phenols are more easily oxidized than phenol (B47542) itself, as indicated by their less positive oxidation potentials. nih.gov The phenolate forms are oxidized at even less positive potentials than the corresponding neutral phenols. nih.gov
Cyclic voltammetry studies of 2,6-dichlorophenol (B41786) in aprotic media, such as dimethyl sulfoxide (DMSO), have shown an oxidation peak at approximately 0.62 volts versus a saturated calomel (B162337) electrode (SCE). nih.gov This oxidation process is diffusion-controlled and leads to the formation of the corresponding phenoxyl radical. nih.govcapes.gov.br The proposed mechanism involves the initial oxidation of the phenol to a radical cation, which then deprotonates to form the phenoxyl radical. nih.gov
The general reaction for the formation of the 2,6-dichlorophenoxyl radical through oxidation is:
C₆H₃Cl₂O⁻ → C₆H₃Cl₂O• + e⁻
These phenoxyl radicals are key intermediates that can undergo further reactions, including dimerization to form more complex structures or reactions with other species present in the medium.
A comparison of the oxidation potentials for various chlorophenols is presented in the table below.
| Compound | Oxidation Potential (V vs. SCE) |
| Phenol | 0.78 |
| 2-Chlorophenol (B165306) | 0.63 |
| 2,4-Dichlorophenol (B122985) | 0.55 |
| 2,6-Dichlorophenol | 0.62 |
| 2,4,6-Trichlorophenol | 0.76 |
| Data sourced from cyclic voltammetry studies in dimethyl sulfoxide. nih.gov |
The carboxylation of phenolates, famously known as the Kolbe-Schmitt reaction, is a critical industrial process for the synthesis of hydroxybenzoic acids. nih.gov This reaction typically involves the treatment of a sodium or potassium phenolate with carbon dioxide under pressure and at elevated temperatures.
However, studies on the carboxylation of substituted phenols have shown that the reactivity is highly dependent on the nature and position of the substituents. Research on the carboxylation of various phenol derivatives with sodium ethyl carbonate under microwave irradiation indicated that 2,6-dichlorophenol did not participate in the reaction under the tested conditions, while other phenols and their derivatives showed varying degrees of activity. dominican.edu This lack of reactivity can be attributed to the steric hindrance and electronic effects of the two ortho-chlorine atoms, which may impede the electrophilic attack of the carbon dioxide on the aromatic ring.
In contrast, the carboxylation of potassium 2,5-dichlorophenolate to produce 3,6-dichlorosalicylic acid is a known process, highlighting the influence of the substitution pattern on the feasibility of the Kolbe-Schmitt reaction. researchgate.net
Oxidation-Reduction Processes of Chlorinated Phenolates
Radical-Mediated Reaction Kinetics of Chlorophenolates
The formation of phenoxyl radicals from chlorinated phenolates opens up a complex array of radical-mediated reactions. The kinetics of these reactions are crucial for understanding the fate of these compounds in various environments, including combustion and advanced oxidation processes.
Halogen radicals, such as the chlorine atom (Cl•) and the dichloride radical anion (Cl₂•⁻), are highly reactive species that can be formed in various aqueous and atmospheric systems. nih.govnih.gov These radicals can react with organic compounds, including chlorinated phenolates. The standard reduction potential of the Cl₂•⁻/2Cl⁻ couple is approximately 2.1 V, making it a strong one-electron oxidant. nih.gov
The 2,6-dichlorophenoxyl radical is a key intermediate in the degradation and transformation of 2,6-dichlorophenol and its phenolate. nih.govlsu.edu Computational studies have provided significant insights into the stability and reactivity of this radical. nih.govlsu.edu
Formation: The formation of the 2,6-dichlorophenoxyl radical can occur through the unimolecular scission of the O-H bond in 2,6-dichlorophenol or, more relevant to the phenolate, through oxidation. nih.govlsu.edu
Stability and Unimolecular Decomposition: Chlorinated phenoxyl radicals are resonance-stabilized and are generally resistant to decomposition. lsu.edu The unimolecular decomposition of the 2,6-dichlorophenoxyl radical to produce a cyclopentadienyl (B1206354) radical and carbon monoxide has a significant activation energy, making it a relatively slow process under normal conditions. lsu.edu The lack of an ortho-hydrogen atom in the 2,6-dichlorophenoxyl radical makes it less likely to be involved in certain condensation reactions that lead to the formation of polychlorinated dibenzofurans (PCDFs). lsu.edu
Reaction with Molecular Oxygen: The reaction of phenoxyl radicals with molecular oxygen is a critical consumption pathway for many organic radicals. lsu.edu However, for chlorinated phenoxyl radicals, including the 2,6-dichlorophenoxyl radical, this reaction is relatively slow. nih.govlsu.edu The activation energies for the addition of molecular oxygen are high, and the free energies of reaction at standard temperature are positive, suggesting the reactions are thermodynamically unfavorable at 298 K. lsu.edu
The table below summarizes the calculated activation energies for the reaction of various phenoxyl radicals with molecular oxygen.
| Phenoxyl Radical | Activation Energy (kcal/mol) |
| Phenoxyl | 19.6 - 21.3 |
| 2,6-Dichlorophenoxyl | Similar to phenoxyl |
| Data from computational studies. lsu.edu |
Halogen Radical (Cl•, Cl2•-) Interactions with Dichlorophenolates
Electrochemical Reaction Mechanisms of Dechlorination Processes
The electrochemical reductive dechlorination of chlorinated aromatic compounds, including this compound, is a promising technology for their remediation. The primary mechanism involved is known as electrocatalytic hydrogenolysis (ECH). researchgate.nettandfonline.com In this process, protons (H⁺) from the aqueous solution are reduced at the cathode surface to form adsorbed atomic hydrogen (H•), a potent reducing agent. researchgate.netscirp.org This atomic hydrogen then attacks the carbon-chlorine (C-Cl) bonds of the 2,6-dichlorophenolate molecule, leading to the cleavage of these bonds and the substitution of chlorine atoms with hydrogen. researchgate.netscirp.org
The ECH process can be summarized by the following key steps, where R-Cl represents the chlorinated aromatic compound and M is the metal catalyst on the cathode surface:
Adsorption of the chlorinated compound onto the catalyst surface: R-Cl + M ⇌ (R-Cl)adsM scirp.org
Generation of adsorbed atomic hydrogen via proton reduction: 2H₂O + 2e⁻ + M → 2(H)adsM + 2OH⁻ scirp.org
Reaction between the adsorbed chlorinated compound and atomic hydrogen: (R-Cl)adsM + 2(H)adsM → (R-H)adsM + HCl scirp.org
Desorption of the dechlorinated product: (R-H)adsM ⇌ R-H + M scirp.org
A critical factor in the efficiency of the ECH process is the choice of cathode material and catalyst. Palladium (Pd) has demonstrated high effectiveness due to its excellent ability to absorb hydrogen into its lattice structure. scirp.org Other metals like platinum (Pt) and nickel (Ni) are also used as catalysts. scirp.org The applied cathodic potential and the pH of the solution are crucial operating variables that significantly influence the dechlorination yield. researchgate.net A potential side reaction is the evolution of molecular hydrogen (H₂), which can compete with the hydrodechlorination pathway. researchgate.net
Studies on compounds similar to 2,6-dichlorophenolate, such as 2,4-dichlorophenol and 2,4,6-trichlorophenol, have shown a stepwise dechlorination process. tandfonline.comtandfonline.com It is therefore highly probable that the electrochemical reduction of 2,6-dichlorophenolate proceeds via the sequential removal of its chlorine atoms. The ortho-positioned chlorine atoms in 2,6-dichlorophenolate are generally more challenging to remove compared to para-positioned chlorines. asm.org The process likely involves the formation of 2-chlorophenol as a primary intermediate before complete dechlorination to phenol.
Quantitative Kinetic Studies of Environmental Transformations
The rate of transformation of this compound in the environment is governed by a variety of processes, each with its own kinetics and sensitivity to environmental conditions. The degradation often follows pseudo-first-order kinetics, where the rate of disappearance of the compound is proportional to its concentration.
Several key environmental parameters have been shown to significantly influence the degradation rate constants of 2,6-dichlorophenol (2,6-DCP), the protonated form of this compound. These include:
pH: The pH of the medium affects both the speciation of the compound (phenolate vs. phenol) and the efficiency of different degradation processes. For instance, in photocatalytic degradation using TiO₂, the maximum degradation rate for 2,6-DCP was observed at pH 4. tandfonline.comscirp.org In contrast, degradation by ferrate(VI) oxidation showed a decrease in the second-order rate constant from 265.14 M⁻¹·s⁻¹ at pH 8.23 to 9.80 M⁻¹·s⁻¹ at pH 10.45. researchgate.net
Temperature: Temperature generally has a positive correlation with reaction rates. For the oxidation of 2,6-DCP by ferrate(VI), the activation energy was determined to be 19.00 ± 1.82 kJ·mol⁻¹. researchgate.net In biodegradation studies, a four-fold lower rate was observed at 8°C compared to 20°C. researchgate.net However, for degradation using liquid ferrate(VI), an optimal temperature of 25°C was reported, with efficiency decreasing at higher temperatures. jksee.or.kr
Initial Concentration: The initial concentration of the pollutant can impact the degradation rate. In photocatalytic degradation, the rate of degradation of 2,6-DCP decreased as the initial concentration increased from 25 mg/L to 100 mg/L. scirp.org A similar trend was observed in sonophotocatalytic degradation and degradation by ferrate(VI). tandfonline.comjksee.or.kr In microbial degradation, high concentrations of 2,6-DCP (above 300 µM) can inhibit the metabolic activity of the degrading microorganisms. asm.org
Presence of Catalysts and Other Substances: The type and concentration of catalysts are crucial. For photocatalytic degradation with TiO₂, an optimal catalyst dose of 1.25 g/L was identified. scirp.org In biodegradation, the presence of additional substrates, nutrients (like NPK fertilizer), and oxygen can significantly enhance the degradation rate. researchgate.netscirp.org For instance, the absence of an oxygen source (like H₂O₂) can completely halt the aerobic mineralization of 2,6-DCP by Ralstonia sp. strain RK1. asm.org
The following table summarizes some of the reported rate constants for the degradation of 2,6-dichlorophenol under different experimental conditions.
| Degradation Process | Rate Constant (k) | Experimental Conditions | Reference |
| Photocatalysis (UV/TiO₂) | 4.78 × 10⁻⁴ s⁻¹ | pH 4, 1.25 g/L TiO₂ | scirp.org |
| Sonophotocatalysis (Fe-doped TiO₂) | 2.11 × 10⁻² min⁻¹ | pH 4 | tandfonline.com |
| Ferrate(VI) Oxidation | 265.14 M⁻¹·s⁻¹ | pH 8.23, 20°C | researchgate.net |
| Biodegradation | 0.02 - 0.4 d⁻¹ | Sandy aquifer | researchgate.net |
| Biodegradation (Ralstonia sp. RK1) | 0.082 h⁻¹ (max. growth rate) | Initial concentration < 300 µM | nih.gov |
The degradation of this compound proceeds through various pathways depending on the specific process (e.g., microbial, oxidative, photocatalytic), leading to the formation of several intermediate compounds before complete mineralization to CO₂, H₂O, and chloride ions. The identification of these intermediates is crucial for understanding the reaction mechanism and assessing the potential transient toxicity of the degradation process.
In microbial degradation , such as by the fungus Trichoderma longibraciatum, the initial step involves the attack of hydroxyl radicals (•OH) on the aromatic ring, leading to the release of chloride ions. nih.gov This results in the formation of monochlorinated phenols. Further hydroxylation and subsequent ring cleavage produce aliphatic organic acids. In the aerobic degradation by Ralstonia sp. strain RK1, no UV-detectable intermediates were observed, suggesting a rapid mineralization process. asm.org
Advanced oxidation processes (AOPs) , such as sonophotocatalysis and oxidation by ferrate(VI), also generate a series of intermediates. In the sonophotocatalytic degradation of 2,6-DCP using Fe-doped TiO₂, the primary pathway involves attack by hydroxyl radicals, leading to the formation of monochlorophenols, phenol, and benzoquinones. tandfonline.com Subsequent hydroxylation and ring opening result in the formation of various organic acids.
The following table lists some of the intermediates that have been identified during the degradation of 2,6-dichlorophenol through different processes.
| Degradation Process | Identified Intermediates | Reference |
| Fungal Degradation (Trichoderma longibraciatum) | [M-Cl]⁺, [M-2Cl]⁺, [CP-Cl+OH], [CP-CO]⁺, [CP], [CP-CO-Cl]⁺, Succinic acid | nih.gov |
| Sonophotocatalysis (Fe-doped TiO₂) | 2-Chlorophenol, 4-Chlorophenol, Phenol, o-Benzoquinone, p-Benzoquinone, Oxocyclohexane, Oxalic acid, Maleic acid, Fumaric acid, Succinic acid | tandfonline.com |
| Electrochemical Degradation of 2,4-Dichlorophenol | 4-Chlorophenol, 2-Chlorophenol, Phenol, Hydroquinone (B1673460), Benzoquinone, Maleic acid, Fumaric acid, Oxalic acid | tandfonline.com |
| ZnO Photocatalysis of 2,4-Dichlorophenol | Benzoquinone, 2-Chlorohydroquinone, 4-Chlorophenol, 3,5-Dichlorocatechol, Hydroquinone, 4-Hydroxybenzaldehyde, Phenol | semanticscholar.org |
Note: Intermediates from the degradation of the closely related isomer 2,4-dichlorophenol are included for comparative purposes, as similar pathways are expected.
Computational and Theoretical Chemistry Studies of 2,6 Dichlorophenolate
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic properties of many-body systems, making it a cornerstone for studying molecules like 2,6-dichlorophenolate. wikipedia.org DFT calculations have been employed to analyze various aspects of its structure and reactivity, including its behavior in complexes and reaction pathways. acs.org
Global and local reactivity descriptors derived from DFT are crucial for predicting the chemical behavior of a molecule. researchgate.net These descriptors help in understanding the relationship between a compound's structure, stability, and reactivity. researchgate.net While specific studies exhaustively detailing all reactivity descriptors for 2,6-dichlorophenolate are not abundant, analysis of closely related compounds like 2,6-dichloro-4-fluoro phenol (B47542) provides a strong model for its expected properties. researchgate.netkarazin.uasemanticscholar.org
Chemical Potential (μ): Measures the escaping tendency of an electron from an equilibrium system.
Electronegativity (χ): The power of an atom or molecule to attract electrons to itself.
Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer.
Chemical Softness (S): The reciprocal of hardness, indicating the molecule's polarizability.
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts the maximum possible electron charge from the environment. semanticscholar.org
Local reactivity descriptors, such as Fukui functions , identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. rsc.org These indices are vital for predicting regioselectivity in chemical reactions. rsc.org For instance, in the electrochemical hydrogenation of similar unsaturated acids, computed Fukui indices have successfully predicted product distributions where thermochemical calculations alone were insufficient. rsc.org
Table 1: Representative Global Reactivity Descriptors for a Related Compound (2,6-dichloro-4-fluoro phenol) Calculated via DFT (Data adapted from studies on 2,6-dichloro-4-fluoro phenol, expected to be indicative for 2,6-dichlorophenolate) researchgate.netsemanticscholar.org
| Descriptor | Symbol | Formula |
| Chemical Potential | µ | (EHOMO + ELUMO) / 2 |
| Electronegativity | χ | - (EHOMO + ELUMO) / 2 |
| Chemical Hardness | η | (ELUMO - EHOMO) / 2 |
| Chemical Softness | S | 1 / η |
| Electrophilicity Index | ω | µ² / 2η |
Note: EHOMO and ELUMO refer to the energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals, respectively.
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. iqce.jp The HOMO acts as an electron donor, while the LUMO is the electron acceptor. iqce.jp The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is a significant parameter that characterizes the molecule's chemical reactivity and kinetic stability. semanticscholar.orgwuxiapptec.com A smaller gap implies a more reactive molecule. semanticscholar.org
DFT calculations are widely used to determine the energies and spatial distributions of these orbitals. researchgate.netmdpi.com For 2,6-dichloro-4-fluoro phenol, a related molecule, the HOMO-LUMO gap has been calculated using DFT (B3LYP/6-311+G(d,p)) and Hartree-Fock (HF) methods. researchgate.netkarazin.uasemanticscholar.org The analysis reveals how charge transfer occurs within the molecule and indicates its structural fragility. semanticscholar.org The HOMO is typically distributed over the phenyl ring and the oxygen atom, while the LUMO is also located on the aromatic ring, showing the sites susceptible to electrophilic and nucleophilic attack, respectively.
Table 2: Calculated Frontier Orbital Energies and Gap for a Related Compound (2,6-dichloro-4-fluoro phenol) (Data from a study on 2,6-dichloro-4-fluoro phenol, expected to be indicative for 2,6-dichlorophenolate) researchgate.net
| Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
| HF/6-311+G(d,p) | -8.762 | 1.932 | 10.694 |
| DFT/B3LYP/6-311+G(d,p) | -6.953 | -1.524 | 5.429 |
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards charged species. uni-muenchen.de The MEP illustrates the electrostatic potential on the surface of a molecule, with different colors representing regions of varying potential. researchgate.net Red areas indicate negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas denote positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.net
For molecules containing the 2,6-dichlorophenyl moiety, MEP analysis has been used to identify sites of chemical reactivity. nih.gov In the case of 2,6-dichlorophenolate, the most negative potential is expected to be localized on the phenolate (B1203915) oxygen atom, confirming it as the primary site for interaction with electrophiles and cations. The chlorine atoms and the aromatic ring also influence the potential distribution.
Furthermore, calculations such as Mulliken population analysis provide atomic charges, quantifying the charge distribution within the molecule. researchgate.net In studies of 2,6-dichloro-4-fluoro phenol, DFT and HF methods were used to compute the Mulliken charges on each atom, offering a detailed picture of the electronic environment. researchgate.netkarazin.ua
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis
Quantum Mechanical (QM) Studies on Molecular Interactions and Bonding
Quantum mechanical methods are essential for studying the non-covalent interactions that govern the structure and function of molecular assemblies involving 2,6-dichlorophenolate. usp.br These studies provide insights into hydrogen bonding and other weak interactions.
DFT calculations have been instrumental in characterizing metal-halogen secondary bonding in complexes of 2,6-dichlorophenolate with metals like iron(II), cobalt(II), and nickel(II). acs.orgwhitman.edu These studies revealed that all six characterized complexes exhibited metal-halogen secondary bonds in the solid state, with distances ranging from 2.56 Å to 2.88 Å. acs.orgwhitman.edu This interaction is described as a weak noncovalent bond, comparable in strength to a hydrogen bond. acs.org
QM studies have also been applied to investigate hydrogen-bonded systems. In a complex of 2,6-dichlorophenolate with pyridine, DFT calculations were used to model the proton transfer pathway along the hydrogen bond. Another study described a hydrogen-bonded complex involving bis(tert-butylammonium) 2,6-dichlorophenolate, where a specific ring motif is formed through N—H⋯O and O—H⋯O hydrogen bonds. researchgate.netiucr.org
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling is a powerful approach to elucidate reaction mechanisms and characterize the high-energy transition states that are often difficult to observe experimentally. libretexts.orgdalalinstitute.com
DFT calculations have been successfully applied to model the proton transfer reaction in a complex between 2,6-dichlorophenol (B41786) and pyridine. By systematically changing the O-H bond distance and optimizing all other geometric parameters, researchers were able to map the potential energy surface for the proton movement, providing a detailed description of the structural changes that occur during the transfer. This "quasistatic" approach allows for a direct comparison with experimental crystal structures.
In another example, DFT calculations were used to investigate the rotation of the 2,6-dichlorophenolate ligand in metal complexes. acs.orgwhitman.edu These calculations supported experimental findings from variable temperature NMR, showing a significant energy barrier to rotation. The activation barriers for the disruption of the metal-halogen secondary bond during this rotation were calculated to be approximately 30 kJ/mol for a cobalt(II) complex and 37 kJ/mol for a nickel(II) complex. acs.orgwhitman.edu This modeling provides a quantitative measure of the strength of this specific non-covalent interaction. acs.org
Crystal Structure Prediction and Polymorphism Modeling
Understanding the solid-state structure of sodium 2,6-dichlorophenolate is crucial for its application and formulation. The Crystallography Open Database (COD) and PubChem contain entries for the crystal structure of 2,6-dichlorophenolate in various forms and complexes. nih.govugr.es For instance, the crystal structure of a hydrogen-bonded complex containing 2,6-dichlorophenolate reveals a chiral R5(10) hydrogen-bonded ring as a supramolecular synthon. researchgate.net In this structure, two tert-butylammonium (B1230491) cations, a 2,4-dichlorophenol (B122985) molecule, a 2,4-dichlorophenolate anion, and a 2,6-dichlorophenolate anion are linked by hydrogen bonds. researchgate.net
While dedicated studies on the ab initio crystal structure prediction and polymorphism of simple this compound are not widely reported, computational methods for these purposes are well-established. Such methods use force fields or quantum mechanical calculations to predict the most stable crystal packing arrangements of a molecule. It has been shown that crystal structure prediction using specific potential functions can successfully reproduce complex hydrogen-bonded synthons, even those involving relatively weak interactions. researchgate.net This suggests that such computational approaches could be effectively applied to model the potential polymorphs of this compound.
Spectroscopic Parameter Correlation with Electronic Structure
Computational and theoretical chemistry provide powerful tools for elucidating the intricate relationship between a molecule's electronic structure and its spectroscopic properties. For this compound, methods like Density Functional Theory (DFT) are employed to model its geometry, vibrational modes, and electronic characteristics. These theoretical calculations allow for a detailed assignment of experimental spectra and offer predictive insights into how the distribution of electrons governs the molecule's interaction with electromagnetic radiation.
The correlation between calculated spectroscopic parameters and the electronic environment is fundamental to understanding the molecule's behavior. Key electronic properties, such as atomic charges, the energies of frontier molecular orbitals (HOMO and LUMO), and bond orders, are computationally determined and then linked to experimentally observable data from techniques like Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy.
Vibrational Spectra and Electronic Correlation
Theoretical vibrational analysis, often performed using DFT with functionals like B3LYP, calculates the frequencies and intensities of the fundamental vibrational modes of the 2,6-dichlorophenolate anion. These calculated frequencies can be correlated with experimental FT-IR and FT-Raman spectra. uni-muenchen.de The process involves optimizing the molecular geometry to find its lowest energy state and then computing the second derivatives of the energy with respect to atomic displacements. nih.gov
The electronic structure influences these vibrational modes significantly. For instance, the electron-withdrawing nature of the chlorine atoms and the electron-donating character of the phenolate oxygen alter the electron density distribution within the benzene (B151609) ring. rsc.org This redistribution of electron density affects the force constants of the various bonds, leading to shifts in their characteristic vibrational frequencies.
A Potential Energy Distribution (PED) analysis is commonly used to provide a detailed assignment for each vibrational mode, quantifying the contribution of different internal coordinates (like bond stretching or angle bending) to each calculated frequency. nih.govscielo.org.mx
Table 1: Illustrative Correlation of Calculated Vibrational Frequencies with Electronic Parameters for 2,6-Dichlorophenolate
This interactive table illustrates how theoretical calculations can link specific vibrational modes to the electronic features of the 2,6-dichlorophenolate anion. The data shown are representative examples based on typical DFT calculation results for substituted phenols.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Key Electronic Influence |
| C-O Stretch | ~1250-1300 | Influenced by the high negative charge on the oxygen atom and delocalization into the ring. |
| C-Cl Stretch | ~700-800 | Dependent on the C-Cl bond order and the partial charge on the chlorine atoms. |
| Aromatic C-C Stretch | ~1400-1600 | Sensitive to the overall π-electron delocalization within the aromatic ring. |
| C-H In-plane Bend | ~1000-1150 | Correlates with the charge on the aromatic carbon and hydrogen atoms. |
NMR Chemical Shifts and Atomic Charges
NMR spectroscopy is highly sensitive to the local electronic environment of each nucleus. Theoretical calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can predict the ¹³C and ¹H NMR chemical shifts of this compound. nih.govmdpi.com These predicted shifts show a strong correlation with the calculated distribution of electron density.
A higher electron density around a nucleus provides greater shielding, resulting in a lower chemical shift (an upfield shift). Conversely, electron-withdrawing groups decrease the electron density, deshielding the nucleus and causing a downfield shift to a higher ppm value. d-nb.info
Analyses such as Natural Bond Orbital (NBO) or Mulliken population analysis are used to calculate the partial atomic charges on each atom. uni-muenchen.denih.gov By plotting the calculated atomic charges against the experimental or calculated NMR chemical shifts, a direct correlation can be established, providing a powerful link between electronic structure and this key spectroscopic parameter. For example, the carbon atom bonded to the electronegative oxygen (C1) is expected to be significantly deshielded and thus have a large ¹³C chemical shift, reflecting its positive partial charge.
Table 2: Representative Correlation of Calculated ¹³C NMR Chemical Shifts and Natural Population Analysis (NPA) Charges
This table provides a hypothetical correlation for the aromatic carbons of the 2,6-dichlorophenolate anion, demonstrating the expected relationship between electron density and spectral output.
| Carbon Atom | Calculated NPA Charge (a.u.) | Predicted ¹³C Chemical Shift (ppm) |
| C1 (C-O) | +0.25 | ~158 |
| C2/C6 (C-Cl) | +0.05 | ~128 |
| C3/C5 (C-H) | -0.20 | ~120 |
| C4 (C-H) | -0.15 | ~125 |
Frontier Molecular Orbitals and Electronic Spectra
The electronic absorption spectrum, typically analyzed using Time-Dependent DFT (TD-DFT), is directly related to the electronic transitions between molecular orbitals. researchgate.net The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the chemical reactivity and the energy required for the lowest-energy electronic transition. nih.gov
For the 2,6-dichlorophenolate anion, the HOMO is typically characterized by π-orbitals localized on the phenolate oxygen and the aromatic ring, while the LUMO is often a π* antibonding orbital of the ring system. TD-DFT calculations can predict the wavelength of maximum absorption (λ_max), which corresponds to the energy of the HOMO → LUMO transition. scirp.org The nature and energy of these frontier orbitals are thus directly correlated with the electronic absorption spectrum of the compound.
Coordination Chemistry of 2,6 Dichlorophenolate in Metal Complexes
Design and Synthesis of Metal-Dichlorophenolate Complexes
The synthesis of metal-2,6-dichlorophenolate complexes often involves the reaction of a metal salt with sodium 2,6-dichlorophenolate, which is typically prepared in situ by deprotonating 2,6-dichlorophenol (B41786). The choice of ancillary ligands plays a significant role in dictating the final structure and properties of the complex.
A common strategy involves the use of bulky ancillary ligands to prevent the formation of polymeric species and to provide a specific coordination environment around the metal center. For instance, metal complexes incorporating the tris(3,5-diphenylpyrazolyl)borate (TpPh2) ligand and 2,6-dichlorophenolate have been synthesized for iron(II), cobalt(II), and nickel(II). acs.orgresearchgate.net The synthesis of these TpPh2ML complexes (where M = Fe(II), Co(II), Ni(II) and L = 2,6-dichlorophenolate) is achieved by reacting the corresponding metal halide precursor (e.g., TpPh2FeBr, TpPh2CoCl, or TpPh2NiBr) with this compound in a suitable solvent like tetrahydrofuran (B95107) (THF). whitman.edu The resulting complexes are often isolated as crystalline solids. whitman.edu For example, the reaction of TpPh2FeBr with this compound yields the colorless complex TpPh2Fe(2,6-dcp) in 71% yield, while the corresponding reactions with TpPh2CoCl and TpPh2NiBr produce purple and orange complexes in 74% and 58% yields, respectively. whitman.edu
Other synthetic approaches have utilized different ancillary ligands. For example, nickel(II) complexes with the general formula Ni(OC6H2Cl2X)2(L) (where X = Cl, Br, H and L is a monodentate or bidentate nitrogen or phosphorus ligand) have been prepared to study the influence of the ancillary ligand on the coordination of the dichlorophenolate. mtsu.edu Similarly, ternary copper(II) complexes with the formula [Cu(dipyam)(OOCR)(dcp)] (where dipyam = 2,2′-dipyridylamine, RCOO- is a carboxylate, and dcp = 2,6-dichlorophenolate) have been synthesized and characterized. researchgate.net
The synthesis of these complexes is summarized in the table below:
Table 1: Examples of Synthesized Metal-2,6-Dichlorophenolate Complexes| Complex | Metal Ion | Ancillary Ligand(s) | Reference |
|---|---|---|---|
| TpPh2Fe(2,6-dcp) | Fe(II) | Tris(3,5-diphenylpyrazolyl)borate | whitman.edu |
| TpPh2Co(2,6-dcp) | Co(II) | Tris(3,5-diphenylpyrazolyl)borate | whitman.edu |
| TpPh2Ni(2,6-dcp) | Ni(II) | Tris(3,5-diphenylpyrazolyl)borate | whitman.edu |
| Ni(dcp)2(L) | Ni(II) | Nitrogen/Phosphorus ligands | mtsu.edu |
| [Cu(dipyam)(OOCCH3)(dcp)] | Cu(II) | 2,2′-dipyridylamine, Acetate (B1210297) | researchgate.net |
Structural Elucidation of Metal-Dichlorophenolate Coordination Compounds
The structural characterization of metal-2,6-dichlorophenolate complexes is crucial for understanding their properties. X-ray crystallography and conformational analysis in both solid-state and solution are key techniques employed for this purpose.
Single-crystal X-ray diffraction has provided detailed insights into the solid-state structures of several metal-2,6-dichlorophenolate complexes. acs.org For the series of TpPh2M(2,6-dcp) complexes (M = Fe, Co, Ni), crystallographic analysis reveals a distorted five-coordinate geometry around the metal center. whitman.edu In a trigonal bipyramidal description, one of the pyrazole (B372694) nitrogen atoms and a chlorine atom from the dichlorophenolate ligand occupy the axial positions, while the phenolate (B1203915) oxygen and the other two pyrazole nitrogens are in the equatorial plane. whitman.edu The M-N distances decrease in the order Fe > Co > Ni, which is consistent with the trend in their ionic radii. whitman.edu
A significant feature observed in the solid-state structures of these complexes is the presence of a short distance between the metal center and one of the ortho-chlorine atoms of the 2,6-dichlorophenolate ligand, indicative of a secondary bonding interaction. acs.orgwhitman.edufigshare.com For instance, in TpPh2Ni(2,6-dcp), the Ni-Cl distance is 2.56 Å. acs.orgfigshare.com The C-Cl-M bond angles are typically around 90°, which is consistent with the anisotropic charge distribution of the halogen atom. whitman.edu
In the case of copper(II) complexes, the coordination geometry can vary depending on the ancillary ligands. For example, in [Cu(dipyam)(OOCCH3)(dcp)], the copper center adopts a square pyramidal geometry with the phenolate ligand in a rare axial position. researchgate.net
Table 2: Selected Crystallographic Data for TpPh2M(2,6-dcp) Complexes
| Complex | Crystal System | Space Group | M-O1 (Å) | M-Cl (secondary bond) (Å) | Reference |
|---|---|---|---|---|---|
| TpPh2Fe(2,6-dcp) | Monoclinic | P21/n | 1.956(2) | 2.809 | whitman.edu |
| TpPh2Co(2,6-dcp) | Monoclinic | P21/n | 1.948(3) | 2.65 | whitman.edu |
In the solid state, the conformation of the 2,6-dichlorophenolate ligand is largely dictated by the formation of the metal-halogen secondary bond. The phenyl ring of the phenolate is often found to be nearly coplanar with the plane containing the metal and the donor atoms of the ancillary ligand, which maximizes the interaction between the ortho-halogen and the metal center. whitman.edu
In solution, the 2,6-dichlorophenolate ligand can exhibit dynamic behavior. Variable-temperature NMR spectroscopy has been used to study the rotation of the phenolate ring around the M-O bond in TpPh2Co(2,6-dcp) and TpPh2Ni(2,6-dcp) complexes. acs.orgwhitman.edu This rotation requires the breaking of the metal-halogen secondary bond. acs.orgresearchgate.net The activation barrier for this rotation was determined to be approximately 30 kJ/mol for the cobalt(II) complex and 37 kJ/mol for the nickel(II) complex. acs.orgresearchgate.netwhitman.edu These values provide a quantitative measure of the strength of the metal-halogen secondary bond in solution. acs.org Density functional theory (DFT) calculations support the existence of an energetic barrier for the disruption of this interaction during the rotation of the phenolate ligand. acs.orgresearchgate.netwhitman.edu
X-ray Crystallography of Complexes
Metal-Halogen Secondary Bonding Interactions in Phenolate Complexes
A defining characteristic of the coordination chemistry of 2,6-dichlorophenolate is the prevalence of metal-halogen secondary bonding interactions. acs.orgresearchgate.net These are weak, noncovalent interactions between the metal center and one of the ortho-chlorine atoms of the phenolate ligand. acs.org In the solid state, these interactions are evident from the short M-Cl distances observed in X-ray crystal structures. acs.orgfigshare.com For a series of TpPh2ML complexes, where L is either 2,6-dichloro- or 2,6-dibromophenolate, all six structurally characterized complexes exhibited metal-halogen secondary bonds. acs.org The distances of these bonds were found to range from 2.56 Å in the TpPh2Ni(2,6-dichlorophenolate) complex to 2.88 Å in the TpPh2Fe(2,6-dibromophenolate) complex. acs.orgacs.org
The strength of this M-Cl interaction has been investigated using various techniques. Nuclear quadrupole resonance (NQR) spectroscopy has been used to examine the secondary bonding of the ortho-chlorines to the nickel atom in a series of nickel(II) chlorophenolate complexes. mtsu.edu It was observed that the shorter the metal-chlorine distance, the greater the frequency difference between the coordinating and non-coordinating ortho-chlorine atoms. mtsu.edu This interaction is primarily electrostatic, resulting from the attraction of a pair of chlorine p-orbital electrons into the region of the metal's non-bonding d-orbitals. mtsu.edu The strength of this interaction is comparable to that of a hydrogen bond. acs.org
Electronic Structure and Ligand Field Theory in Dichlorophenolate Complexes
The electronic structure of metal-2,6-dichlorophenolate complexes is influenced by both the primary coordination sphere and the secondary interactions. For the TpPh2M(2,6-dcp) complexes (M = Co, Ni), the ground state electronic structures are typical for high-spin cobalt(II) and nickel(II) complexes. whitman.edu
Ligand field theory provides a framework for understanding the properties of these complexes. Trends in the strength of the metal-chlorine secondary interaction as a function of the metal ion have been explained using crystal field theory. mtsu.edu The strength of the M-Cl interaction is largely determined by the octahedral site stabilization energy (OSSE) of the metal ion, with the strongest interaction observed for the d8 Ni2+ ion in certain complexes. researchgate.netmtsu.edu
Interestingly, while the metal-halogen bond is a significant structural feature, calculations using the spectroscopically calibrated angular overlap method suggest that the halogen's contribution to the ligand-field splitting is essentially negligible. acs.orgwhitman.edu This indicates that the secondary bond is a weak, non-covalent interaction that does not significantly perturb the d-orbital energies of the metal center. acs.org
Reactivity and Potential Catalytic Applications of Metal-Dichlorophenolate Complexes
The study of metal-2,6-dichlorophenolate complexes offers insights into potential catalytic applications, particularly in the context of environmental remediation. The complexation of a chlorophenolate to a transition metal can weaken the C-Cl bond without leading to oxidative addition, which is a key step in potential mechanisms for the catalytic degradation of aromatic chlorine compounds via nucleophilic aromatic substitution. mtsu.edu
Furthermore, the coordination chemistry of these complexes is relevant to biological systems. For example, understanding the metal-halogen secondary bonding provides insight into the substrate specificity of the enzyme 2,6-dichlorohydroquinone (B128265) 1,2-dioxygenase (PcpA). acs.org This enzyme is specific for ortho-dihalogenated hydroquinone (B1673460) substrates, and the secondary bonding interactions observed in model complexes help to explain this specificity. acs.org While broad catalytic applications of isolated metal-2,6-dichlorophenolate complexes are not extensively documented, their study provides fundamental knowledge relevant to the design of catalysts for dehalogenation reactions and for understanding enzymatic processes involving halogenated substrates. mtsu.eduresearchgate.net
Environmental Transformation and Abiotic Degradation Pathways of Dichlorophenolates
Photochemical Degradation Mechanisms
Photochemical degradation, initiated by the absorption of sunlight, is a primary pathway for the breakdown of chlorophenols in surface waters and exposed environments. inchem.orgwho.int This process can occur through direct light absorption by the molecule or via indirect reactions mediated by other light-absorbing species.
Direct photolysis involves the absorption of ultraviolet (UV) radiation by the dichlorophenolate molecule, leading to its decomposition. wfduk.orgresearchgate.net The efficiency of this process is significantly influenced by the pH of the aqueous solution, which dictates whether the compound exists in its undissociated phenolic form (2,6-dichlorophenol) or as the anionic 2,6-dichlorophenolate. wfduk.orgnih.gov
Research indicates that the direct photolysis of the dichlorophenolate anion is considerably more efficient than that of the corresponding undissociated dichlorophenol molecule. wfduk.orgresearchgate.net This is attributed to differences in their light-absorbing properties and excited-state reactivity. The photolysis of the anionic form of 2,4-dichlorophenol (B122985), for instance, has a quantum yield of approximately 0.10, whereas the yield for the molecular form is much lower, between 0.01 and 0.02. diva-portal.org The degradation pathways for the two forms also differ; photolysis of the neutral dichlorophenol tends to proceed via dechlorination, while the phenolate (B1203915) anion can undergo ring contraction to form chlorocyclopentadiene acid isomers. wfduk.orgnih.gov
| Species | Relative Photolysis Efficiency | Primary Degradation Pathway |
| 2,6-Dichlorophenol (B41786) (Neutral) | Lower | Dechlorination wfduk.org |
| 2,6-Dichlorophenolate (Anion) | Higher wfduk.orgresearchgate.net | Ring Contraction wfduk.org |
In addition to direct photolysis, dichlorophenolates can be degraded through photosensitized reactions, also known as indirect photolysis. nih.gov This process involves the transfer of energy from an excited photosensitizer—a molecule that absorbs light—to the dichlorophenolate or to molecular oxygen, generating reactive species that can then attack the pollutant. nih.govnih.gov
In natural waters, common photosensitizers include chromophoric dissolved organic matter (CDOM), also known as humic substances, and nitrate (B79036) ions. nih.govwikipedia.org The absorption of light by these sensitizers can produce highly reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂). nih.govchemteam.info Both of these species are known to react rapidly with chlorophenols. For example, the antimicrobial triclosan, which contains a dichlorophenoxy moiety, reacts quickly with both singlet oxygen and hydroxyl radicals. chemteam.info Studies on 2,4-dichlorophenol have shown that its degradation can be sensitized by riboflavin, leading to the formation of dimeric products through the union of phenoxy radicals. docbrown.info
| Photosensitizer / Reactive Species | Role in Degradation | Example Mechanism |
| Chromophoric Dissolved Organic Matter (CDOM) | Absorbs sunlight and transfers energy, forming reactive species. wikipedia.org | Can generate singlet oxygen or excited triplet states (³CDOM*) that react with the dichlorophenolate. wikipedia.org |
| Hydroxyl Radical (•OH) | A powerful, non-selective oxidant that rapidly attacks the aromatic ring. nih.gov | Addition to the benzene (B151609) ring or hydrogen abstraction, initiating degradation. |
| Singlet Oxygen (¹O₂) | A less aggressive but more selective oxidant that can react with the electron-rich phenolate. chemteam.info | Reacts with the phenolate anion, leading to oxidation products. |
| Nitrate (NO₃⁻) | Upon UV irradiation, can generate hydroxyl radicals and other reactive species. wfduk.org | Photolysis of nitrate produces •OH radicals, which then oxidize the dichlorophenolate. wfduk.org |
Direct Photolysis Pathways
Hydrolytic Stability and Transformation Mechanisms
Hydrolysis refers to a chemical reaction with water. For sodium 2,6-dichlorophenolate, two aspects of hydrolysis are relevant: the stability of its chemical structure against cleavage by water and the reaction of its anion with water.
The chemical structure of 2,6-dichlorophenol is highly stable and is not expected to undergo abiotic hydrolysis under typical environmental conditions (e.g., cleavage of the carbon-chlorine or carbon-oxygen bonds). This stability is a general characteristic of chlorophenols, as they lack functional groups that are readily hydrolyzable. wfduk.orgresearchgate.net
However, as a salt of a weak acid, this compound dissolves in water to release the sodium cation (Na⁺) and the 2,6-dichlorophenolate anion (C₆H₃Cl₂O⁻). The 2,6-dichlorophenolate anion is the conjugate base of the weak acid 2,6-dichlorophenol (pKa = 6.78). google.com This anion reacts with water in an equilibrium known as salt hydrolysis, which produces hydroxide (B78521) ions (OH⁻) and increases the pH of the solution.
The reaction is as follows: C₆H₃Cl₂O⁻ + H₂O ⇌ C₆H₃Cl₂OH + OH⁻
This equilibrium means that in an aqueous solution, both the anionic (dichlorophenolate) and the undissociated (dichlorophenol) forms of the compound will be present, with their relative proportions determined by the pH of the water.
| Process | Description | Governing Factor | Outcome |
| Structural Hydrolysis | Cleavage of covalent bonds (C-Cl, C-O) by water. | N/A | Not expected to occur under environmental conditions. |
| Salt Hydrolysis (Anion Reaction) | The 2,6-dichlorophenolate anion acts as a Brønsted-Lowry base, accepting a proton from water. | pKa of 2,6-dichlorophenol (6.78) google.com | Establishes an equilibrium between the phenolate and phenol (B47542) forms; produces OH⁻, making the solution alkaline. |
Adsorption Behavior on Environmental Interfaces
Adsorption to solid phases such as soil, sediment, and suspended particles is a critical process affecting the environmental transport and bioavailability of dichlorophenolates. This behavior is controlled by the chemistry of the adsorbent surface and the nature of the molecular interactions between the adsorbent and the dichlorophenolate.
The adsorption of 2,6-dichlorophenolate is highly dependent on the solution pH and the surface charge of the adsorbent material. The key factors are the pKa of 2,6-dichlorophenol (6.78) and the point of zero charge (pHpzc) of the adsorbent, which is the pH at which the adsorbent surface has a net neutral charge.
At pH < 6.78 : The compound exists predominantly as the neutral 2,6-dichlorophenol molecule. If the adsorbent's surface is positively charged (solution pH < pHpzc), there will be no electrostatic repulsion, and adsorption via non-electrostatic forces like hydrophobic interactions can be significant.
At pH > 6.78 : The compound is primarily in its anionic 2,6-dichlorophenolate form. If the adsorbent surface is negatively charged (solution pH > pHpzc), electrostatic repulsion will occur, severely inhibiting adsorption. Conversely, if the surface is positively charged, electrostatic attraction can enhance adsorption.
Studies on 2,6-dichlorophenol show that its adsorption is significantly reduced under alkaline conditions because the dissociated anionic form is more hydrophilic (water-soluble) and is repelled by negatively charged surfaces common in many environmental sorbents.
| Solution pH | Dominant Species | Adsorbent Surface Charge (Example) | Primary Effect on Adsorption |
| Acidic (e.g., pH 4) | Neutral 2,6-Dichlorophenol | Positive (if pH < pHpzc) | Favorable; no electrostatic repulsion. |
| Near Neutral (e.g., pH 7) | Mix of neutral and anionic forms | Variable | Adsorption decreases as the anionic form increases. |
| Alkaline (e.g., pH 9) | Anionic 2,6-Dichlorophenolate | Negative (if pH > pHpzc) | Unfavorable; electrostatic repulsion and increased hydrophilicity of the anion. |
The physical and chemical forces driving the adsorption of 2,6-dichlorophenolate onto surfaces are multifaceted. These interactions can be broadly classified as physisorption, involving weaker intermolecular forces, or chemisorption, involving the formation of chemical bonds. For chlorophenols, adsorption is typically a combination of several interaction types.
Research on the adsorption of 2,6-dichlorophenol has identified hydrogen bonding and hydrophobic interactions as the main controlling mechanisms. Other significant interactions for chlorophenols include:
π-π Interactions : These occur between the electron-rich aromatic ring of the dichlorophenolate and π-electron systems on the adsorbent surface, such as the graphene sheets in activated carbon.
Electrostatic Interactions : As discussed previously, these attractive or repulsive forces between the charged dichlorophenolate anion and a charged adsorbent surface can be dominant under certain pH conditions.
The relative importance of these forces depends on the specific properties of both the adsorbent material and the dichlorophenolate molecule.
| Interaction Type | Description | Relevance to 2,6-Dichlorophenolate |
| Hydrophobic Interaction | The tendency of the nonpolar dichlorophenol molecule to be expelled from water and associate with a nonpolar surface. | A primary driving force for the neutral form. |
| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom in the hydroxyl group (-OH) and an electronegative atom on the adsorbent surface. | A key mechanism for the neutral form. |
| π-π Interactions | Non-covalent attraction between aromatic rings. | Important for adsorption onto carbonaceous materials like activated carbon. |
| Electrostatic Interaction | Coulombic attraction or repulsion between charged species. | Dominant when the phenolate is in its anionic form and the adsorbent surface is charged. |
Surface Chemistry and Charge Effects
Electro-reductive Dechlorination Processes and Mechanisms
Electro-reductive dechlorination is a promising technology for the remediation of water contaminated with chlorinated organic compounds like dichlorophenolates. This process involves the use of an electric current to drive the dechlorination reaction, typically at a cathode. The primary mechanisms involved are direct electron transfer and, more commonly, electrocatalytic hydrogenolysis.
The electro-reductive dechlorination of dichlorophenols is influenced by several factors, including the electrode material, the applied potential or current, and the pH of the solution. researchgate.nethep.com.cn The process generally results in the stepwise removal of chlorine atoms, leading to the formation of less chlorinated phenols and eventually phenol itself.
Mechanisms of Dechlorination
Two primary mechanisms are proposed for the electro-reductive dechlorination of chlorinated phenols:
Direct Electron Transfer (DET): In this mechanism, an electron is directly transferred from the cathode to the chlorinated molecule, leading to the cleavage of the carbon-chlorine bond. This process can occur through electron tunneling or the formation of a chemisorbed complex between the organic compound and the cathode material. acs.org
Electrocatalytic Hydrogenolysis (ECH): This is often the predominant mechanism. doi.org It involves the electrochemical generation of adsorbed atomic hydrogen (H*) on the cathode surface from the reduction of water or protons. researchgate.netnih.gov These highly reactive hydrogen atoms then react with the adsorbed chlorinated organic compound, cleaving the C-Cl bond and replacing the chlorine atom with a hydrogen atom. researchgate.net
The general reactions involved in ECH can be summarized as follows:
Adsorption of the chlorinated molecule (R-Cl) onto the catalyst surface (M): R-Cl + M ⇄ (R-Cl)adsM uclm.es
Reaction of the adsorbed molecule with adsorbed hydrogen to form the dechlorinated product and hydrochloric acid: (R-Cl)adsM + 2(H)adsM → (R-H)adsM + HCl uclm.es
Desorption of the dechlorinated product from the catalyst surface: (R-H)adsM ⇄ R-H + M uclm.es
Research Findings
Numerous studies have investigated the electro-reductive dechlorination of dichlorophenols, with a focus on 2,4-dichlorophenol due to its prevalence as a pollutant. However, the principles are applicable to other isomers like 2,6-dichlorophenol.
Influence of Electrode Material: The choice of cathode material is critical for the efficiency of the dechlorination process. Noble metals, particularly palladium (Pd), are highly effective catalysts due to their ability to generate and adsorb atomic hydrogen. researchgate.nettandfonline.com Various support materials for palladium have been explored, including titanium dioxide nanotubes (TiO2NTs) and granular activated carbon (GAC), to enhance catalytic activity and surface area. hep.com.cndoi.org For instance, a Pd/TiO2NTs/Ti cathode demonstrated efficient dechlorination of 2,4-dichlorophenol. hep.com.cn Nickel and zinc electrodes have also been shown to be effective for the reductive dechlorination of various chlorophenols. iwaponline.com
Effect of Applied Potential and pH: The applied cathode potential significantly impacts the rate of dechlorination. A more negative potential generally leads to a higher rate of reaction, as it increases the generation of reactive hydrogen atoms. hep.com.cnacs.org However, excessively high potentials can lead to lower current efficiency due to competing reactions like the hydrogen evolution reaction. iwaponline.com The pH of the solution also plays a role, with acidic conditions often favoring dechlorination due to the increased availability of protons for hydrogen generation. acs.org
Reaction Pathways and Products: The dechlorination of 2,6-dichlorophenol proceeds through a stepwise removal of chlorine atoms. The primary intermediate product is 2-chlorophenol (B165306), which is then further reduced to phenol. nih.gov In some systems, the complete dechlorination to phenol has been observed. researchgate.net The reaction pathway can be influenced by the specific conditions and the catalyst used. For example, in a study on the reductive dechlorination of 2,3-dichlorophenol, the presence of tourmaline (B1171579) was found to alter the product distribution, favoring the formation of 2-chlorophenol. nih.gov
Interactive Data Table: Dechlorination of Dichlorophenols under Various Conditions
Table 1: Research Findings on Electro-reductive Dechlorination of Dichlorophenols
| Dichlorophenol Isomer | Electrode Material | Key Findings | Reference |
| 2,4-Dichlorophenol | Pd/TiO2NTs/Ti | 91% removal efficiency within 60 minutes at a cathode potential of -0.7 V and pH 5.5. | hep.com.cn |
| 2,4-Dichlorophenol | Pd-modified cathode | Dechlorination proceeded rapidly at a potential of -1.2 V, with over 99% conversion in 110 minutes. | acs.org |
| 2,3-Dichlorophenol | Pd/Ag/Cu | The main intermediate was 2-chlorophenolate, and the final product was phenolate. | researchgate.net |
| Various Chlorophenols | Zinc | Complete dechlorination of chlorophenols was possible. For 2,4-dichlorophenol, a single reduction was observed at -2.35 V. | iwaponline.com |
| 2,4,6-Trichlorophenol | Pd/Ni foam | In a three-electrode system, 2,6-dichlorophenol was identified as a reductive dechlorination product. | tandfonline.com |
Supramolecular Chemistry and Crystal Engineering of Dichlorophenolate Salts
Identification and Characterization of Supramolecular Synthons
In the field of crystal engineering, a supramolecular synthon is a specific and robust structural unit formed by intermolecular interactions, which can be considered a building block for the assembly of a larger crystal structure. researchgate.netresearchgate.net The identification of these recurring motifs is crucial as it allows for a degree of predictability in the creation of new molecular solids with desired architectures. researchgate.netnih.gov
Research into dichlorophenolate salts has identified complex synthons involving the 2,6-dichlorophenolate anion. A notable example is a five-component solvated salt where a 2,6-dichlorophenolate anion is a central component of a highly organized, hydrogen-bonded ring. researchgate.netnih.gov This structure is formed through the co-crystallization of tert-butylamine (B42293) with a mixture of dichlorophenols, resulting in a complex containing two tert-butylammonium (B1230491) cations, one 2,4-dichlorophenol (B122985) molecule, one 2,4-dichlorophenolate anion, and the 2,6-dichlorophenolate anion. researchgate.netnih.gov
These five components are held together by a network of strong N—H⋯O and O—H⋯O hydrogen bonds, forming a pentagonal hydrogen-bonded ring. researchgate.netnih.gov This specific and stable arrangement is characterized by the graph-set motif R5³(10), signifying a ring involving five donors and three acceptors, encompassing ten atoms. researchgate.netnih.gov The reliability of such synthons is a foundational element in designing complex crystalline materials. researchgate.net
Table 1: Components of the R5³(10) Supramolecular Synthon Involving 2,6-Dichlorophenolate
| Component | Role in Synthon | Key Interacting Group(s) |
|---|---|---|
| 2,6-Dichlorophenolate Anion | Central H-bond Acceptor | Phenolate (B1203915) Oxygen (O⁻) |
| 2,4-Dichlorophenolate Anion | H-bond Donor/Acceptor | Phenolate Oxygen (O⁻), Phenolic Hydrogen (O-H) |
| 2,4-Dichlorophenol | H-bond Donor | Phenolic Hydrogen (O-H) |
| tert-Butylammonium Cation (x2) | H-bond Donor | Ammonium Group (NH₃⁺) |
Design Principles for Hydrogen-Bonded Architectures
The rational design of crystalline architectures hinges on the principle of using well-defined supramolecular synthons as predictable building blocks. acs.org The geometry, symmetry, and directionality of the interactions within a synthon can be used to guide the assembly of molecules into one-, two-, or three-dimensional networks. researchgate.net
The hydrogen-bonded complex featuring the 2,6-dichlorophenolate anion serves as an excellent illustration of these design principles. researchgate.netnih.gov The R5³(10) synthon is not planar but possesses an inherent chirality and internal symmetry, featuring a twofold axis that runs through the center of the 2,6-dichlorophenolate anion. nih.gov This internal symmetry is a key design element that influences the subsequent packing of these synthons.
The design pathway from synthon to superstructure in this case involves:
Formation of the Primary Building Block: The five components self-assemble into the chiral R5³(10) hydrogen-bonded ring. researchgate.net
Higher-Order Assembly: These chiral rings align and twist, propagating along a crystallographic axis to build helical columns. nih.gov
This hierarchical assembly demonstrates how the specific bonding information encoded within a single synthon can be translated into a complex and elegant supramolecular architecture. nih.gov
Table 2: Design and Structural Features of a 2,6-Dichlorophenolate-Containing Complex
| Design Principle | Implementation | Resulting Structural Feature |
|---|---|---|
| Synthon Formation | Use of complementary H-bond donors (N-H, O-H) and acceptors (O⁻) | Formation of a robust R5³(10) pentameric ring. researchgate.netnih.gov |
| Symmetry Control | The 2,6-dichlorophenolate anion imparts a twofold symmetry axis to the synthon. nih.gov | Influences the ordered packing of the synthons. |
| Hierarchical Assembly | Alignment and twisting of the chiral ring synthons. | Creation of extended helical columns. nih.gov |
| Packing Stabilization | C—H⋯π and van der Waals interactions between adjacent structural units. | A stable, three-dimensional solid-state structure. nih.govresearchgate.net |
Crystal Structure Prediction and Polymorphism Studies
Crystal Structure Prediction (CSP) is a computational methodology aimed at identifying the most stable, low-energy crystal packing arrangements for a given molecule based solely on its chemical diagram. rsc.orgucr.edu This field is of immense importance in materials science and the pharmaceutical industry for discovering and characterizing polymorphism—the ability of a compound to exist in multiple crystalline forms. pharmtech.comub.edu Different polymorphs of a substance can exhibit distinct physical properties, including solubility, stability, and melting point. rsc.orgpharmtech.com
The process of CSP generally involves two main stages:
Structure Generation: Generating a vast number of plausible crystal structures in various space groups.
Structure Ranking: Calculating the lattice energy of each generated structure using computational methods (from force fields to high-level quantum mechanics) to rank them in order of stability and identify the most likely candidates to be observed experimentally. rsc.org
To improve efficiency, CSP can be combined with limited experimental data, such as a few peaks from a powder X-ray diffraction (PXRD) pattern, to guide the search toward the correct solution. aps.org While the principles of CSP are well-established, specific and detailed polymorphism studies or CSP landscapes for the simple salt, sodium 2,6-dichlorophenolate, are not widely reported in the surveyed scientific literature. Research has more commonly focused on its behavior within more complex multi-component crystals. researchgate.netresearchgate.net The concept of "supramolecular synthon polymorphism," where identical components form different synthons leading to distinct crystal forms, is a known phenomenon that could be relevant in potential studies of this compound. rsc.org
Table 3: Overview of Crystal Structure Prediction (CSP)
| Aspect | Description |
|---|---|
| Primary Goal | To predict the crystal structure(s) of a molecule from first principles, without prior experimental data. rsc.org |
| Key Application | Identification of potential polymorphs and understanding their relative stabilities. ucr.eduub.edu |
| Methodology | Generation of thousands to millions of candidate structures followed by energy ranking using computational chemistry. |
| Challenges | The vastness of the conformational and packing possibilities makes it computationally intensive. aps.org |
Self-Assembly and Ordered Solid-State Structures
Self-assembly is the fundamental process by which molecules spontaneously organize into stable, well-defined arrangements through non-covalent interactions. rsc.org In the context of dichlorophenolate salts, this process governs the transition from individual ions and molecules in solution to highly ordered, functional solid-state structures. rsc.orgresearchgate.net
The formation of the previously discussed complex containing 2,6-dichlorophenolate provides a clear example of hierarchical self-assembly. researchgate.netnih.gov The process is driven by a combination of strong, directional hydrogen bonds and weaker, less directional forces.
The hierarchy of assembly is as follows:
Level 1: Molecular Recognition: Specific hydrogen bond donors (ammonium, hydroxyl groups) recognize and bind to specific acceptors (phenolate oxygen atoms). researchgate.net
Level 2: Synthon Formation: This recognition leads to the spontaneous assembly of the five constituent molecules into the thermodynamically stable R5³(10) supramolecular synthon. researchgate.netnih.gov
Level 3: Crystal Packing: These pre-organized synthons then arrange themselves into a repeating lattice. In this instance, they form helical columns, which are further packed together via van der Waals forces and C—H⋯π interactions to form the final, ordered crystal. nih.gov
This multi-level process highlights how a complex solid-state architecture can be achieved not by a chaotic aggregation of molecules, but by a directed, step-wise assembly guided by the principles of molecular recognition and supramolecular chemistry.
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2,4-Dichlorophenol |
| 2,4-Dichlorophenolate |
| tert-Butylamine |
| tert-Butylammonium |
| Dicyclohexylammonium |
| Diclofenac sodium |
Q & A
Q. What are the recommended methods for synthesizing Sodium 2,6-dichlorophenolate with high purity?
this compound is typically synthesized via nucleophilic substitution of 2,6-dichlorophenol with sodium hydroxide under anhydrous conditions. Key considerations include:
- Temperature control : Maintain reaction temperatures below 40°C to prevent side reactions such as oxidation or dimerization .
- Solvent selection : Use aprotic solvents (e.g., tetrahydrofuran) to minimize hydrolysis .
- Post-synthesis purification : Recrystallization from ethanol/water mixtures improves purity (>98% by LC-MS) .
Q. How can researchers characterize the structural and electronic properties of this compound?
Common techniques include:
- Nuclear Quadrupole Resonance (NQR) : Reveals chlorine-environment interactions, with ortho-chlorine frequencies at ~1.401 MHz and para-chlorines at higher frequencies (~2.0 MHz) in sodium salts .
- UV-Vis spectroscopy : Aqueous solutions exhibit a λmax at 580 nm (deep blue), shifting to 410 nm (yellow) under acidic conditions due to protonation .
- X-ray crystallography : SHELX software (e.g., SHELXL) is widely used for small-molecule refinement to resolve crystal structures .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Waste disposal : Segregate chemical waste and use licensed biohazard disposal services to prevent environmental contamination .
- Toxicity management : Intraperitoneal LD50 in mice is 75 mg/kg; ensure fume hood use during powder handling .
Q. How is this compound utilized as a redox indicator in biochemical assays?
It serves as an electron acceptor in vitamin C (ascorbic acid) quantification:
- Titration setup : The dye transitions from blue (oxidized) to colorless (reduced) upon reaction with ascorbic acid at pH 3–4 .
- Interference mitigation : Avoid thiol-containing compounds (e.g., glutathione), which reduce the dye non-specifically .
Advanced Research Questions
Q. What experimental approaches can elucidate the thermal decomposition pathways of this compound?
- Thermogravimetric analysis (TGA) : Monitor mass loss at 200–300°C, correlating with dioxin precursor formation (e.g., polychlorinated dibenzodioxins) .
- NQR spectroscopy : Compare frequency shifts in sodium vs. thallium(I) salts; sodium salts exhibit higher para-chlorine frequencies (~2.0 MHz), suggesting stronger cation-chlorophenolate interactions that stabilize intermediates .
Q. How do aggregation behaviors of this compound derivatives influence their optical properties?
Studies on merocyanine dyes (e.g., 4-(N-hexadecylquinolinium-4-ylmethylideneamino)-2,6-dichlorophenolate) reveal:
- Antiparallel dimerization : In chloroform, aggregation equilibrium constants (K = 4500 M<sup>−1</sup>) and Gibbs free energy (ΔG° = −20.5 kJ/mol) drive non-centrosymmetric film formation .
- pH-responsive films : Langmuir-Blodgett films reversibly shift λmax from 580 nm (purple) to 410 nm (yellow) in acidic environments, enabling surface plasmon resonance (SPR) sensing .
Q. What methodologies resolve contradictions in spectroscopic data for this compound derivatives?
- Multi-technique validation : Cross-reference UV-Vis, NQR, and X-ray crystallography data to confirm structural assignments. For example, NQR frequencies for sodium 2,4,6-trichlorophenolate differ significantly from 2,6-dichlorophenolate due to para-substitution effects .
- Computational modeling : Use ACD/Labs Percepta Platform to predict physicochemical properties and validate experimental observations .
Q. How can researchers optimize this compound for environmental analysis applications?
- Chromatographic standards : Prepare high-purity solutions (>99.5%) in acetonitrile/water mixtures, validated via HPLC with UV detection at 254 nm .
- Matrix effects : Pre-treat samples with solid-phase extraction (SPE) to remove interfering chlorinated organics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
